2-(Pyridin-2-yl)propan-1-ol
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Overview
Description
2-(Pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring a hydroxyl group attached to a propyl chain at the second position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such ascytochrome P450 enzymes 51 (CYP51) , which play a crucial role in maintaining the integrity and growth of fungal cell membranes .
Mode of Action
For instance, Oteseconazole, a compound that targets CYP51, prevents the synthesis of ergosterol, a key component of fungal cell membranes . This disruption in ergosterol production leads to increased fungal membrane permeability, ultimately causing cell death .
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that the compound may interfere with theergosterol biosynthesis pathway in fungi, leading to cell death .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to increased membrane permeability and subsequent cell death in fungi .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific biochemical context
Cellular Effects
Some studies suggest that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with isopropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Pyridin-2-yl)propan-1-one.
Reduction: Formation of 2-(Pyridin-2-yl)propane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Pyridin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)propan-2-ol: Similar structure but with a hydroxyl group at the second position of the propyl chain.
3-(Pyridin-2-yl)propan-1-ol: Similar structure but with the hydroxyl group at the third position of the propyl chain.
Uniqueness
2-(Pyridin-2-yl)propan-1-ol is unique due to its specific positioning of the hydroxyl group, which influences its reactivity and interactions with other molecules. This unique structure allows it to participate in specific chemical reactions and biological interactions that are distinct from its analogs .
Properties
IUPAC Name |
2-pyridin-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZXELXVPQSDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68888-19-7 |
Source
|
Record name | 2-(pyridin-2-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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